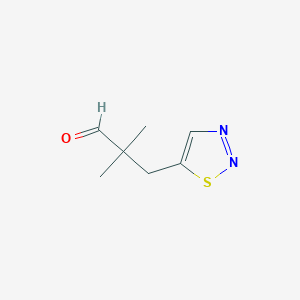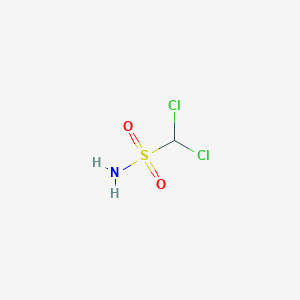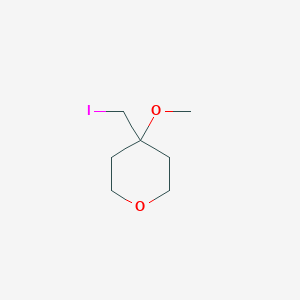
6-methyl-N-(propan-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(propan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the alkylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar alkylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
6-methyl-N-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(propan-2-yl)pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially influencing neurotransmitter pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: The parent compound, which lacks the methyl and isopropyl groups.
N-(2-methylpentan-2-yl)pyridin-3-amine: A similar compound with a different alkyl group.
Uniqueness
6-methyl-N-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-4-8(3)10-6-9/h4-7,11H,1-3H3 |
InChI Key |
YVFFNDFBCDWFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13276924.png)
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13276925.png)


![N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13276949.png)


![4-[(Tert-butylamino)methyl]benzonitrile](/img/structure/B13276971.png)
![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B13276977.png)



![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13276993.png)
